6-Bromo-5-fluoro-2-methyl-2H-indazole
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Overview
Description
6-Bromo-5-fluoro-2-methyl-2H-indazole is a heterocyclic compound with the molecular formula C8H6BrFN2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 6th position, a fluorine atom at the 5th position, and a methyl group at the 2nd position on the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-5-fluoroaniline with methylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluoro-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
6-Bromo-5-fluoro-2-methyl-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 5-Bromo-2-methyl-2H-indazole
- 6-Fluoro-2-methyl-2H-indazole
- 5-Fluoro-2-methyl-2H-indazole
Comparison: 6-Bromo-5-fluoro-2-methyl-2H-indazole is unique due to the presence of both bromine and fluorine atoms on the indazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
6-bromo-5-fluoro-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHISPQFGNFCCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694200 |
Source
|
Record name | 6-Bromo-5-fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-87-9 |
Source
|
Record name | 2H-Indazole, 6-bromo-5-fluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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